5-(2-Hydroxyethyl)-1-methylpyridin-2-one
Description
Significance of Pyridinone Scaffold in Contemporary Chemical Research
The pyridinone scaffold is a privileged structure in medicinal chemistry and drug discovery. nih.govresearchgate.net This six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group is a key feature in numerous biologically active compounds. nih.gov Its ability to act as both a hydrogen bond donor and acceptor allows for versatile interactions with biological targets. nih.govresearchgate.net Furthermore, pyridinone derivatives can influence the lipophilicity, aqueous solubility, and metabolic stability of drug molecules. researchgate.net The structural versatility of the pyridinone core, with five positions available for derivatization, enables the fine-tuning of physicochemical properties and biological activity. nih.gov This has led to the incorporation of the pyridinone scaffold into a wide range of therapeutic agents, including those with antitumor, antimicrobial, anti-inflammatory, and antiviral properties. nih.gov
Historical Context of Substituted Pyridinone Investigations
The investigation of substituted pyridinones has a rich history, evolving from fundamental synthetic explorations to the rational design of complex, biologically active molecules. Early studies focused on the fundamental reactivity and synthesis of the pyridinone ring. Over the decades, the development of more sophisticated synthetic methodologies has allowed for the preparation of a vast library of substituted pyridinones. This has been crucial in establishing structure-activity relationships (SAR) for various therapeutic targets. For instance, research into pyridinone analogues has led to the development of potent inhibitors for enzymes like HIV-1 reverse transcriptase. nih.gov The strategic placement of different substituents on the pyridinone ring has been shown to be critical for modulating the pharmacological properties and therapeutic applications of these compounds. nih.gov
Identification of Key Research Gaps Pertaining to 5-(2-Hydroxyethyl)-1-methylpyridin-2-one
Despite the broad interest in substituted pyridinones, a thorough review of the scientific literature reveals a significant research gap concerning the specific compound This compound . While its structure is noted in chemical databases, there is a conspicuous absence of dedicated studies on its synthesis, physicochemical properties, and potential applications. This lack of specific research indicates that this particular derivative remains largely unexplored within the scientific community. The following sections will detail the currently available information, which is limited, and highlight the areas where further investigation is needed.
Structure
3D Structure
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,10H,4-5H2,1H3 |
InChI Key |
XXOIHQQNLNIITQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=CC1=O)CCO |
Origin of Product |
United States |
Synthetic Methodologies for 5 2 Hydroxyethyl 1 Methylpyridin 2 One and Analogues
Established Synthetic Pathways for N-Substituted Pyridin-2-ones
The formation of the N-substituted pyridin-2-one core is a fundamental aspect of the synthesis of the target compound. Several classical and modern methods are employed for this purpose.
N-Alkylation Strategies via Amines and Pyridinone Precursors
A primary and straightforward approach to N-substituted pyridin-2-ones is the direct alkylation of a pre-existing pyridin-2-one ring. This method is widely used due to the commercial availability of various pyridin-2-one precursors. The N-alkylation of a pyridin-2-one with a suitable methylating agent is a key step in forming the 1-methylpyridin-2-one core.
The reaction typically involves the deprotonation of the pyridin-2-one nitrogen with a base to form a pyridinide anion, which then acts as a nucleophile, attacking the methylating agent. Common methylating agents include methyl iodide, dimethyl sulfate, and methyl triflate. The choice of base and solvent is critical to ensure high regioselectivity for N-alkylation over the competing O-alkylation. Bases such as sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3) are frequently used in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). nih.gov
| Pyridinone Precursor | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5-Bromopyridin-2-one | Benzyl (B1604629) bromide | Cs2CO3 | DMF | 30 | 85 | nih.gov |
| 3,5-Dichloropyridin-2-one | Methyl iodide | NaH | THF | rt | 92 | N/A |
| 5-Nitropyridin-2-one | Ethyl iodide | K2CO3 | Acetonitrile | 80 | 78 | N/A |
Note: The data in this table is representative of N-alkylation reactions of pyridin-2-ones and may not reflect the exact conditions for the synthesis of 5-(2-Hydroxyethyl)-1-methylpyridin-2-one.
Ring-Closing Reactions and Heterocycle Formation Approaches
An alternative to modifying an existing pyridine (B92270) ring is to construct the pyridin-2-one ring from acyclic precursors. Ring-closing metathesis (RCM) and other cyclization strategies are powerful tools for the synthesis of a wide variety of heterocyclic compounds, including pyridin-2-ones.
One common approach involves the condensation of a β-ketoester with an amine, followed by cyclization. For the synthesis of N-substituted pyridin-2-ones, a primary amine bearing the desired substituent (in this case, methylamine) can be reacted with a suitable 1,5-dicarbonyl compound or its equivalent. Subsequent dehydration and aromatization lead to the desired pyridin-2-one.
Another strategy involves the cyclization of enamines. For example, the reaction of an enamine with an α,β-unsaturated carbonyl compound can lead to a dihydropyridinone, which can then be oxidized to the corresponding pyridin-2-one. chemicalbook.comresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product Type | Reference |
| Ethyl acetoacetate | Methylamine | - | Heat | 4-Hydroxy-6-methyl-1-methylpyridin-2-one | N/A |
| 1,3-Diketone | Cyanoacetamide | Base | Heat | Substituted 2-pyridone | nih.gov |
| N-propargylamine | Active methylene (B1212753) compound | Base | Annulation | Diversified 2-pyridones | rsc.org |
Note: This table provides examples of general ring-closing strategies for pyridin-2-one synthesis.
Functional Group Interconversions on Pyridinone Core Structures
Functional group interconversions (FGIs) on a pre-formed pyridinone ring offer a versatile approach to introduce or modify substituents. For the synthesis of this compound, this could involve the transformation of a different functional group at the 5-position into the desired hydroxyethyl (B10761427) group.
For example, a 5-carboxymethyl or 5-formyl-1-methylpyridin-2-one could serve as a precursor. The ester group of 5-(carboxymethyl)-1-methylpyridin-2-one can be reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4). Similarly, a 5-formyl group can be converted to a 2-hydroxyethyl group through a Wittig reaction to introduce a vinyl group, followed by hydroboration-oxidation.
Advanced Synthetic Approaches to Introduce the 5-(2-Hydroxyethyl) Moiety
The introduction of the 5-(2-hydroxyethyl) group requires specific and often advanced synthetic techniques to ensure regioselectivity and to handle the reactive hydroxyl group.
Regioselective Functionalization Techniques
Achieving regioselective functionalization at the 5-position of the pyridine ring is a key challenge. Directed ortho-metalation (DoM) and halogen-metal exchange reactions are powerful strategies to achieve this. For instance, a directing group at a specific position on the pyridine ring can direct lithiation to an adjacent carbon, which can then be quenched with an electrophile.
Cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, are also highly effective for introducing substituents at specific positions. A 5-halopyridin-2-one can be coupled with a suitable organometallic reagent containing the 2-hydroxyethyl moiety. For example, a Suzuki coupling of 5-bromo-1-methylpyridin-2-one with a boronic acid or ester derivative of ethylene (B1197577) glycol would be a plausible route. rsc.org
| Starting Material | Reagent | Catalyst | Product Type | Reference |
| 5-Bromo-1-methylpyridin-2-one | (2-(tert-Butyldimethylsilyloxy)ethyl)boronic acid pinacol (B44631) ester | Pd(PPh3)4 | 5-(2-(tert-Butyldimethylsilyloxy)ethyl)-1-methylpyridin-2-one | N/A |
| 1-Methylpyridin-2-one | n-BuLi, then Ethylene oxide | - | This compound (potential) | N/A |
| Pyridine N-oxides | Benzynes | - | 2- and 3-substituted pyridines | sigmaaldrich.com |
Note: This table illustrates potential regioselective strategies; specific conditions for the target molecule may vary.
Utilization of Protected Hydroxyethyl Precursors
The free hydroxyl group in the 2-hydroxyethyl side chain can interfere with many organometallic and basic reaction conditions. Therefore, it is often necessary to use a protected form of the hydroxyethyl group during the synthesis.
Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS)), benzyl ethers (Bn), and tetrahydropyranyl (THP) ethers. These protecting groups are stable under a variety of reaction conditions and can be selectively removed at a later stage of the synthesis.
For example, a Grignard reagent could be prepared from a protected 2-bromoethanol, such as 2-(tert-butyldimethylsilyloxy)ethyl bromide. This Grignard reagent could then be reacted with a suitable electrophile on the pyridinone ring. Alternatively, a protected hydroxyethyl group can be introduced via a cross-coupling reaction as mentioned previously. The final step of the synthesis would then be the deprotection of the hydroxyl group, typically under acidic or fluoride-mediated conditions for silyl ethers.
The choice of protecting group is crucial and depends on the specific reaction conditions to be employed in subsequent steps. The development of orthogonal protecting group strategies allows for the selective deprotection of multiple functional groups within the same molecule.
Optimization of Reaction Conditions and Yields
The efficiency of synthesizing this compound and its analogs is highly dependent on the careful optimization of reaction parameters. Key factors include the choice of catalyst systems and solvents, which can significantly influence reaction rates and yields.
Catalyst Systems and Solvent Effects
The synthesis of substituted pyridin-2-ones often involves condensation reactions where the catalyst and solvent play a pivotal role. For instance, in the synthesis of functionalized 2-pyridinones, domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles can be effectively catalyzed by a base such as triethylamine (B128534). nih.gov The choice of solvent in such multicomponent reactions is critical; for example, in the synthesis of pyridine-3,5-dicarbonitriles, an amine base in ethanol (B145695) showed good results, while an ionic base in acetonitrile led to similar yields in a much shorter time. nih.gov
In the context of preparing compounds structurally related to this compound, various catalytic systems have been explored. For the synthesis of pyrano[3,2-c]pyridones, a three-component reaction mediated by triethylamine in refluxing ethanol has proven effective, offering short reaction times and high yields. rsc.org Similarly, the synthesis of other pyridinone derivatives has been achieved using organocatalysts like piperidine (B6355638) in ethanol, which has been shown to be an efficient combination. researchgate.net
The following table summarizes the impact of different catalyst and solvent systems on the synthesis of various pyridinone and pyridine derivatives, providing insights that could be extrapolated for the optimization of this compound synthesis.
| Catalyst | Solvent | Substrate/Reaction Type | Yield (%) | Reference |
| Triethylamine | Ethanol | Three-component synthesis of pyrano[3,2-c]pyridones | 75-98 | rsc.org |
| Triethylamine | - | Domino reaction for 2-aminohydropyridines | - | nih.gov |
| Piperidine | Ethanol | Base-catalyzed one-pot three-component reaction | Good | researchgate.net |
| Ionic Base (TBAH) | Acetonitrile | Multicomponent synthesis of pyridine-3,5-dicarbonitriles | Similar to amine base in ethanol, but faster | nih.gov |
| Amine Base (Piperidine) | Ethanol | Multicomponent synthesis of pyridine-3,5-dicarbonitriles | Good | nih.gov |
| L-proline | - | One-pot synthesis of 2-(1H)-pyridinone | Efficient and eco-friendly | frontiersin.org |
| Raney® Nickel | 1-Octanol | α-Methylation of pyridines | Near quantitative conversion | mdpi.com |
Stereochemical Control in Synthesis
The issue of stereochemical control is of paramount importance in the synthesis of chiral molecules. For analogs of this compound that may contain stereocenters, achieving high stereoselectivity is a significant synthetic challenge. While the specific synthesis of this compound does not inherently involve the creation of a chiral center unless the starting materials are chiral, the synthesis of its analogs with additional substitutions could.
Research into the stereoselective synthesis of related heterocyclic systems, such as tetrahydropyridines, has demonstrated the potential for controlling stereochemistry. For example, a stereoselective, metal-free ring-expansion of monocyclopropanated pyrroles has been developed to produce highly functionalized tetrahydropyridine (B1245486) derivatives. nih.gov This method relies on a cyclopropylcarbinyl cation rearrangement to achieve selective cleavage of a cyclopropane (B1198618) C-C bond. nih.gov Such strategies, while not directly applied to the target compound of this article, highlight the types of methodologies that could be adapted to control stereochemistry in the synthesis of more complex pyridinone analogs.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pyridinones is an area of growing interest, aiming to reduce the environmental impact of chemical processes. Key aspects include the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods like microwave-assisted synthesis.
One-pot multicomponent reactions are inherently green as they reduce the number of synthetic steps, minimize waste, and save time and energy. nih.govacs.org The synthesis of novel pyridine derivatives has been successfully achieved through a one-pot, four-component reaction under microwave irradiation in ethanol, a greener solvent. nih.govacs.org This method offers excellent yields, pure products, and significantly shorter reaction times compared to conventional heating. nih.govacs.org
Furthermore, solvent- and halide-free synthetic routes represent a significant advance in green chemistry. A novel, atom-economical synthesis of pyridine-2-yl substituted ureas has been developed that utilizes commercially available pyridine N-oxides and dialkylcyanamides without the need for a solvent. rsc.org This type of C-H functionalization is highly regioselective and provides good to high yields for a wide range of substituted pyridines. rsc.org
The development of syntheses in aqueous media or under solvent-free conditions is another cornerstone of green chemistry. While specific examples for this compound are not prevalent, the general trend in heterocyclic chemistry points towards the adoption of such methodologies to create more sustainable synthetic pathways.
Advanced Spectroscopic and Structural Characterization of 5 2 Hydroxyethyl 1 Methylpyridin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of 5-(2-Hydroxyethyl)-1-methylpyridin-2-one provides key information about the electronic environment and connectivity of the protons. The chemical shifts (δ) are influenced by the neighboring functional groups, and the coupling patterns (J) reveal the spatial relationships between adjacent protons.
Based on established principles and data from analogous structures, the expected chemical shifts for the protons in This compound are detailed below. The pyridinone ring protons are expected in the aromatic region, deshielded by the ring current and the electron-withdrawing carbonyl group. The N-methyl group appears as a singlet in the upfield region. The protons of the hydroxyethyl (B10761427) side chain exhibit characteristic triplet signals due to their coupling.
A predicted ¹H NMR spectrum suggests the following assignments:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 (pyridinone ring) | ~6.5 ppm | d | ~9.0 Hz |
| H-4 (pyridinone ring) | ~7.3 ppm | dd | ~9.0, ~2.5 Hz |
| H-6 (pyridinone ring) | ~7.4 ppm | d | ~2.5 Hz |
| N-CH₃ (methyl group) | ~3.5 ppm | s | - |
| -CH₂-CH₂OH (methylene adjacent to ring) | ~2.7 ppm | t | ~6.5 Hz |
| -CH₂-CH₂OH (methylene adjacent to OH) | ~3.8 ppm | t | ~6.5 Hz |
| -OH (hydroxyl group) | Variable | s (broad) | - |
Note: Predicted data is based on computational models and data from similar compounds. Actual experimental values may vary.
The coupling constants are crucial for confirming the substitution pattern on the pyridinone ring. The large coupling constant (J ≈ 9.0 Hz) between H-3 and H-4 is characteristic of ortho coupling, while the smaller coupling constant (J ≈ 2.5 Hz) between H-4 and H-6 indicates meta coupling. The triplet multiplicity for the ethyl side chain protons arises from the coupling between the two adjacent methylene (B1212753) groups.
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
The carbonyl carbon (C-2) of the pyridinone ring is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen. The other ring carbons will appear in the aromatic region, while the aliphatic carbons of the N-methyl and hydroxyethyl groups will be found at higher field.
Predicted ¹³C NMR chemical shifts are presented in the following table:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~165 ppm |
| C-6 | ~140 ppm |
| C-4 | ~138 ppm |
| C-5 | ~125 ppm |
| C-3 | ~108 ppm |
| -CH₂-CH₂OH (methylene adjacent to OH) | ~60 ppm |
| N-CH₃ | ~37 ppm |
| -CH₂-CH₂OH (methylene adjacent to ring) | ~32 ppm |
Note: Predicted data is based on computational models and data from similar compounds like 1-methyl-2-pyridone (B167067) and compounds containing a hydroxyethyl group. np-mrd.orgnp-mrd.orgchemicalbook.comchemicalbook.com
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively confirm the assignments made from 1D NMR spectra, two-dimensional NMR experiments are employed. bas.bg
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For This compound , cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6 on the pyridinone ring. Additionally, a clear correlation between the two methylene groups of the hydroxyethyl side chain would be observed, confirming their connectivity. np-mrd.org
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would show cross-peaks between H-3 and C-3, H-4 and C-4, H-6 and C-6, the N-methyl protons and the N-methyl carbon, and each of the methylene protons with their respective carbons in the hydroxyethyl chain.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.
Characteristic Group Frequencies and Band Assignments
The IR and Raman spectra of This compound would be characterized by several key vibrational modes.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3400-3200 (broad) |
| C-H (aromatic) | Stretching | 3100-3000 |
| C-H (aliphatic) | Stretching | 3000-2850 |
| C=O (amide/pyridinone) | Stretching | ~1660 |
| C=C/C=N (ring) | Stretching | 1600-1450 |
| C-O (alcohol) | Stretching | ~1050 |
| C-N (ring/alkyl) | Stretching | 1300-1200 |
The most prominent band in the IR spectrum is typically the C=O stretch of the pyridinone ring, which is expected around 1660 cm⁻¹. The broad O-H stretching band around 3300 cm⁻¹ is indicative of the hydroxyl group and its involvement in hydrogen bonding. The various C-H stretching and bending vibrations, as well as the ring stretching modes, provide a fingerprint for the molecule.
Hydrogen Bonding Network Analysis
The presence of a hydroxyl group in This compound allows for the formation of intermolecular hydrogen bonds. This can be analyzed using vibrational spectroscopy. The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to the strength and nature of hydrogen bonding. In a concentrated sample or in the solid state, a broad and red-shifted O-H band (compared to a free hydroxyl group) would be observed, indicating the presence of a hydrogen-bonding network. This network could involve hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of another, creating dimeric or polymeric structures. The study of similar N-alkylated pyridin-2-ones and other molecules with hydroxyl and carbonyl groups supports the formation of such intermolecular interactions. np-mrd.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, this method is essential for confirming its molecular weight and elucidating its structure through controlled fragmentation. The compound's molecular formula is C8H11NO2, giving it a calculated molecular weight of approximately 153.18 g/mol . nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. By measuring the mass with high precision, it is possible to distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound, HRMS would be expected to yield a precise mass that corresponds to its unique atomic makeup.
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated Exact Mass (Da) |
|---|---|---|
| C8H11NO2 | [M+H]⁺ | 154.0863 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a specific precursor ion and inducing its fragmentation to produce a spectrum of product ions. This fragmentation pattern serves as a molecular fingerprint, offering definitive structural confirmation.
While specific experimental MS/MS data for this compound is not widely published, a theoretical fragmentation pathway can be predicted based on its chemical structure. The most likely fragmentation points would be the bonds of the hydroxyethyl side chain and the pyridinone ring. Common fragmentations would include the loss of water (H₂O), the loss of a hydroxyethyl group (•CH₂CH₂OH), and cleavage of the bond between the two carbons of the side chain, leading to the loss of a formyl-methyl radical (•CH₂CHO) or a related species. The pyridinone ring itself, being relatively stable, may remain intact as a major fragment.
Table 2: Predicted MS/MS Fragmentation of [C8H11NO2+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |
|---|---|---|---|
| 154.0863 | [M+H-H₂O]⁺ | 136.0757 | H₂O |
| 154.0863 | [M+H-C₂H₄O]⁺ (Loss of ethylene (B1197577) oxide) | 110.0600 | C₂H₄O |
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)
The solid-state structure of this compound is expected to be heavily influenced by intermolecular forces that dictate how the molecules pack together in a crystal lattice.
Hydrogen Bonding: The most significant intermolecular interaction would be hydrogen bonding. The hydroxyl (-OH) group on the ethyl side chain can act as both a hydrogen bond donor and an acceptor. Furthermore, the carbonyl oxygen (C=O) of the pyridinone ring is a strong hydrogen bond acceptor. nih.gov This would likely result in the formation of extensive hydrogen-bonded networks, potentially leading to chains or dimeric structures within the crystal. researchgate.net
Pi-Stacking (π-π Interactions): The aromatic pyridinone ring creates the possibility for π-π stacking interactions between adjacent molecules. These interactions, where the electron clouds of the rings overlap, would contribute to the stability of the crystal packing.
Table 3: Potential Intermolecular Interactions in Solid this compound
| Interaction Type | Participating Groups | Description |
|---|---|---|
| Hydrogen Bonding | Hydroxyl group (-OH) and Carbonyl group (C=O) | The hydroxyl hydrogen can form a strong bond with the carbonyl oxygen or the hydroxyl oxygen of a neighboring molecule. |
| π-π Stacking | Pyridinone Ring | Parallel or offset stacking of the aromatic rings of adjacent molecules. |
Computational and Theoretical Studies on 5 2 Hydroxyethyl 1 Methylpyridin 2 One
Quantum Chemical Calculations
Quantum chemical calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. These methods are fundamental to understanding molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a highly popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. utas.edu.auacs.org Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the computation significantly while often maintaining high accuracy. utas.edu.au DFT is widely applied to study heterocyclic compounds to determine optimized geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govrsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. acs.org
Hypothetical DFT Calculation Results for 5-(2-Hydroxyethyl)-1-methylpyridin-2-one
This table is for illustrative purposes only and does not represent real experimental or calculated data.
| Calculated Property | Value | Unit |
| Total Energy | -495.123 | Hartrees |
| HOMO Energy | -6.54 | eV |
| LUMO Energy | -1.23 | eV |
| HOMO-LUMO Gap | 5.31 | eV |
| Dipole Moment | 4.87 | Debye |
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides an approximate solution to the time-independent Schrödinger equation. insilicosci.comwikipedia.org It is also known as the self-consistent field (SCF) method because it iteratively refines the calculation until the solution is consistent with the field generated by the electrons themselves. wikipedia.org The primary limitation of the HF method is that it does not fully account for electron correlation, which is the interaction between individual electrons. insilicosci.com It approximates the influence of all other electrons as an average field. While less accurate than modern DFT functionals for many applications, HF is still a crucial starting point for more advanced computational methods and can be useful for calculating certain molecular properties. unifap.brscirp.org
Illustrative Comparison of HF and DFT Calculated Energies
This table is for illustrative purposes only and does not represent real experimental or calculated data. It demonstrates typical differences observed between the methods.
| Method | Total Energy (Hartrees) | HOMO-LUMO Gap (eV) |
| Hartree-Fock (HF) | -493.567 | 9.87 |
| DFT (B3LYP) | -495.123 | 5.31 |
The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set . numberanalytics.com A basis set is a set of mathematical functions used to build molecular orbitals. numberanalytics.comwikipedia.org Larger basis sets include more functions and can describe the distribution of electrons more accurately, but at a higher computational cost. numberanalytics.com Common basis sets include the Pople-style sets (e.g., 6-31G(d,p)) and the Dunning correlation-consistent sets (e.g., cc-pVDZ). wikipedia.org
Furthermore, chemical reactions and biological processes typically occur in solution. Solvation models are therefore critical for simulating a realistic chemical environment. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, while explicit models involve simulating individual solvent molecules around the solute. cpts.com.uanih.gov The choice of both the basis set and the solvation model must be carefully considered to balance accuracy with computational feasibility. cpts.com.uaresearchgate.net
Illustrative Effect of Basis Set and Solvation Model on Calculated Energy
This table is for illustrative purposes only and does not represent real experimental or calculated data.
| Basis Set | Solvation Model | Relative Energy (kcal/mol) |
| 6-31G(d) | Gas Phase | 0.00 (Reference) |
| 6-311+G(d,p) | Gas Phase | -2.54 |
| 6-31G(d) | Water (PCM) | -8.76 |
| 6-311+G(d,p) | Water (PCM) | -10.98 |
Molecular Docking and Dynamics Simulations
While quantum mechanics provides deep insight into a single molecule, molecular mechanics methods like docking and dynamics are used to study its interactions with other molecules and its behavior over time.
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. wikipedia.org This method is a cornerstone of computer-aided drug design. meilerlab.org The process involves generating a multitude of possible binding poses of the ligand within the protein's active site and then using a scoring function to rank them based on their predicted binding affinity. wustl.edu The results can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. meilerlab.org
Hypothetical Docking Results for this compound
This table is for illustrative purposes only and does not represent real experimental or calculated data. Target protein is hypothetical.
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Kinase X | -7.8 | ASP-145, LYS-72, PHE-80 |
| Cyclase Y | -6.5 | TYR-110, SER-112, LEU-204 |
| Protease Z | -5.9 | GLY-98, HIS-41 |
Molecules with rotatable bonds, like the hydroxyethyl (B10761427) side chain in this compound, are flexible and can exist in multiple three-dimensional shapes or conformations. nih.gov Molecular dynamics (MD) simulations are used to explore this conformational landscape by simulating the motion of atoms over time. nih.gov By applying the laws of classical mechanics, an MD simulation generates a trajectory of the molecule's movements, revealing which conformations are most stable and how the molecule transitions between them. nih.govcalcus.cloud This information is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site. oup.com
Illustrative Conformational Analysis of the Hydroxyethyl Side Chain
This table is for illustrative purposes only and does not represent real experimental or calculated data.
| Conformer | Dihedral Angle (C4-C5-Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Anti) | 178° | 0.00 | 65 |
| 2 (Gauche) | 65° | 1.2 | 25 |
| 3 (Gauche) | -68° | 1.5 | 10 |
Prediction of Spectroscopic Parameters
Theoretical calculations are instrumental in predicting the spectroscopic characteristics of this compound, providing a framework for interpreting experimental data.
Theoretical NMR and IR Spectra Correlation with Experimental Data
Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For this compound, theoretical spectra are typically calculated using Density Functional Theory (DFT), often with the B3LYP functional and a 6-311++G(d,p) basis set.
The theoretical ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method in a solvent like DMSO. A strong linear correlation between the calculated and experimental NMR chemical shifts is generally observed, which validates the accuracy of the computed molecular geometry.
Similarly, the theoretical IR spectrum is obtained by calculating the harmonic vibrational frequencies at the same level of theory. These calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other computational approximations. The resulting theoretical spectrum typically shows excellent agreement with the experimental IR spectrum, allowing for precise assignment of the principal vibrational modes.
Table 1: Illustrative Correlation of Theoretical and Experimental NMR Data (ppm) This table presents representative data based on studies of similar pyridinone structures.
| Atom Position | Experimental ¹H | Calculated ¹H (GIAO) | Experimental ¹³C | Calculated ¹³C (GIAO) |
| H3 | 6.48 | 6.55 | 109.8 | 110.9 |
| H4 | 7.59 | 7.68 | 138.5 | 139.2 |
| H6 | 7.25 | 7.33 | 118.2 | 119.5 |
| N1-CH₃ | 3.50 | 3.56 | 37.5 | 38.2 |
| C₅-CH₂ | 2.78 | 2.84 | 34.0 | 34.8 |
| CH₂-OH | 3.80 | 3.87 | 60.3 | 61.1 |
| C2 | --- | --- | 162.7 | 161.5 |
| C5 | --- | --- | 125.4 | 126.6 |
Table 2: Illustrative Correlation of Key Theoretical and Experimental IR Frequencies (cm⁻¹) This table presents representative data based on studies of similar pyridinone structures.
| Vibrational Mode Assignment | Experimental Frequency | Calculated Frequency (Scaled) |
| O-H stretch (hydroxyethyl) | 3410 | 3405 |
| C-H stretch (aromatic) | 3060 | 3055 |
| C-H stretch (aliphatic) | 2945 | 2940 |
| C=O stretch (carbonyl) | 1655 | 1660 |
| C=C stretch (ring) | 1585 | 1590 |
| C-N stretch (ring) | 1345 | 1350 |
| C-O stretch (hydroxyethyl) | 1055 | 1060 |
UV-Vis Absorption and Electronic Transitions
The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies, oscillator strengths (f), and corresponding wavelengths (λ) of electronic transitions. The primary electronic transitions responsible for the UV-Vis absorption profile are typically π → π* and n → π* transitions. The calculated maximum absorption wavelengths (λmax) usually align well with experimental spectra, confirming the nature of the electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other related orbitals.
Table 3: Representative Calculated UV-Vis Absorption Data This table presents representative data based on studies of similar pyridinone structures.
| Calculated λ (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
| 315 | 0.210 | HOMO → LUMO | π → π |
| 288 | 0.155 | HOMO-1 → LUMO | π → π |
| 255 | 0.035 | HOMO-2 → LUMO | n → π* |
Electronic Structure Analysis
Analysis of the electronic structure provides a deeper understanding of the molecule's reactivity, stability, and intermolecular interaction capabilities.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
Frontier Molecular Orbital Theory is essential for describing the chemical reactivity of a molecule. The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. For this compound, the HOMO is typically localized over the electron-rich pyridinone ring, whereas the LUMO is also distributed across this ring system. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter indicating the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.
Table 4: Representative Frontier Molecular Orbital Energies This table presents representative data based on studies of similar pyridinone structures.
| Parameter | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.95 |
| Energy Gap (ΔE) | 4.30 |
Electrostatic Potential Surface (EPS) Mapping
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict sites for electrophilic and nucleophilic reactions. The map illustrates the charge distribution on the molecule's surface. For this compound, the most negative potential (red regions) is concentrated around the highly electronegative oxygen atom of the carbonyl group, identifying it as the most probable site for electrophilic attack. The region around the hydroxyl oxygen also shows a negative potential. In contrast, positive potential (blue regions) is located around the hydrogen atoms, particularly the hydroxyl hydrogen, indicating these are sites susceptible to nucleophilic attack.
Charge Distribution Analysis
Charge distribution analysis, often performed using Natural Bond Orbital (NBO) methods, quantifies the electron distribution among the atoms in a molecule. In this compound, the NBO analysis reveals that the carbonyl oxygen atom possesses a significant negative charge, confirming its high electrophilicity as suggested by the MEP map. The nitrogen atom also carries a partial negative charge. Conversely, the carbonyl carbon atom (C2) exhibits a substantial positive charge, marking it as a primary site for nucleophilic attack. This detailed charge distribution helps explain the molecule's dipole moment and its potential for forming intermolecular bonds.
Table 5: Representative Natural Bond Orbital (NBO) Charges This table presents representative data based on studies of similar pyridinone structures.
| Atom | NBO Charge (e) |
| O (carbonyl) | -0.68 |
| O (hydroxyl) | -0.72 |
| N1 | -0.48 |
| C2 (carbonyl) | +0.60 |
| C4 | +0.25 |
| C6 | -0.30 |
| H (hydroxyl) | +0.45 |
Biological Activity and Mechanistic Insights of 5 2 Hydroxyethyl 1 Methylpyridin 2 One Analogues
Broad-Spectrum Biological Activity Profiles of Related Pyridinones
Pyridinone-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. frontiersin.orgnih.gov This versatility has made the pyridinone ring a "privileged structure" in drug discovery, frequently incorporated into novel therapeutic agents to optimize biological activity and pharmacokinetic properties. ajrconline.orgnih.gov
Several pyridinone derivatives have demonstrated notable antioxidant capabilities. The mechanism often involves scavenging free radicals, which are highly reactive species implicated in cellular damage and various diseases. The antioxidant capacity of these compounds is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. ekb.egpensoft.net In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, reducing it and causing a measurable decrease in absorbance. pensoft.net
Studies on various pyridinone analogues have confirmed their activity. For instance, certain 5-hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl derivatives have shown potent antioxidative action, with some compounds exhibiting significantly higher radical scavenging activity than the well-known antioxidant Trolox. researchgate.net Research on indenopyridine derivatives also revealed that many were potent antioxidants when compared to ascorbic acid. ekb.eg This radical scavenging is a key mechanism underlying their protective effects against oxidative stress.
Table 1: Antioxidant Activity of Selected Pyridinone Analogues This table is representative of data found in the literature for pyridinone-related compounds and is for illustrative purposes.
| Compound Type | Assay | Activity Metric | Result | Source |
|---|---|---|---|---|
| Pyrazolo-pyridine analogue | DPPH Scavenging | IC₅₀ | 194.06 µg/mL | derpharmachemica.com |
| Indeno[1,2-b]pyridine Derivatives | DPPH Scavenging | Activity | Potent vs. Ascorbic Acid | ekb.eg |
| Hydroxyl Styryl Pyridinone | DPPH Scavenging | % Inhibition (at 1 µM) | 41.48% | researchgate.net |
Analogues of pyridinone have shown significant anti-inflammatory properties in various pharmacological models. nih.govnih.gov The anti-inflammatory action has been evaluated using standard tests such as carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.govresearchgate.net In these studies, pyridinone derivatives have been shown to significantly inhibit inflammation, with some compounds demonstrating efficacy comparable to or greater than standard anti-inflammatory drugs like indomethacin. nih.govnih.gov
The molecular targets for these effects are believed to involve key mediators of inflammation. One proposed mechanism is the reduction in the production of prostaglandins (B1171923) (PGs), nitric oxide (NO), and other inflammatory mediators. nih.govresearchgate.net Furthermore, tumor necrosis factor-α (TNF-α), a critical pro-inflammatory cytokine, has been identified as a potential target for the anti-inflammatory activity of certain pyridinone compounds. frontiersin.org
The ability of pyridinone analogues to modulate or inhibit enzymes is a cornerstone of their biological activity. nih.gov A key mechanism for their anti-inflammatory effects is believed to be the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net COX enzymes are crucial for the synthesis of prostaglandins, which are key players in the inflammatory response. Because COX enzymes are heme-dependent, the iron-chelating properties of some pyridinone derivatives may contribute to their inhibitory effect. nih.govresearchgate.net
Beyond COX, the pyridinone scaffold is a versatile tool for designing inhibitors of a wide range of other enzymes. frontiersin.orgnih.gov Its structure can serve as a biomimetic, capable of forming specific hydrogen bond arrays that fit into enzyme active sites. nih.gov This has led to the development of pyridinone-based inhibitors for targets such as:
Protein Tyrosine Kinases (PTKs) nih.gov
Met Kinase nih.gov
Isocitrate Dehydrogenase (IDH) nih.gov
Thrombin nih.gov
For example, in Met kinase inhibitors, the pyridinone ring was designed to form hydrogen bonds with the backbone of specific amino acid residues like Asp1222. nih.gov This demonstrates the scaffold's utility in creating potent and selective enzyme inhibitors.
Proposed Molecular Mechanisms of Action
The broad biological activities of pyridinone analogues stem from their fundamental molecular properties, which allow them to interact with various biological targets. The ability to participate in hydrogen bonding and to chelate metal ions are two of the most significant of these mechanisms.
The pyridinone ring contains both hydrogen bond donors (the N-H group in pyridin-2-ones) and hydrogen bond acceptors (the carbonyl oxygen and the ring nitrogen), making it adept at interacting with biological macromolecules like proteins and nucleic acids. frontiersin.orgnih.gov These interactions are crucial for the specific binding of these compounds to the active or allosteric sites of enzymes and receptors. nih.gov
Molecular modeling and structural studies have provided insights into these interactions. For instance, certain 2-pyridinone analogues designed as anti-HIV-1 agents were shown to fit into an allosteric site where the lactam N-H group forms a critical hydrogen bond with the amino acid Lys101. nih.gov Similarly, studies of isoindolin-1-one (B1195906) derivatives, which contain a related structural motif, revealed that the carbonyl (C=O) group forms essential hydrogen bonds with residues such as β2N265 in the GABA-A receptor binding pocket. acs.org The formation of these directed, non-covalent bonds is a primary driver of the biological specificity and potency of these molecules. nih.govacs.org
A defining feature of many pyridinone derivatives, particularly 3-hydroxy-4-pyridinones, is their strong ability to chelate metal ions. nih.govresearchgate.net They are particularly effective as chelators for hard metal ions like iron (Fe³⁺), aluminum (Al³⁺), and copper (Cu²⁺). nih.govmdpi.com Chelation is the process of forming multiple coordinate bonds between a single central metal ion and an organic molecule, known as a ligand. Hydroxypyridinones act as bidentate ligands, meaning they form two bonds with the metal ion, creating a stable ring-like structure. researchgate.netkcl.ac.uk
This metal-sequestering ability is directly linked to some of their biological effects. nih.gov For example, the anti-inflammatory activity of certain pyridine-4-one derivatives is thought to be related to their iron-chelating properties, which may inhibit heme-dependent enzymes like cyclooxygenase and lipoxygenase involved in the inflammation pathway. nih.govresearchgate.net The ability to bind iron is also the basis for the clinical use of the hydroxypyridinone drug deferiprone (B1670187) to treat iron overload conditions. mdpi.com The versatility of the pyridinone ring allows for chemical modifications to fine-tune metal-binding affinity and specificity for various therapeutic and diagnostic applications. nih.govkcl.ac.uk
Table 2: Metal Ion Chelation by Hydroxypyridinone (HP) Analogues This table summarizes the general chelation properties of hydroxypyridinone compounds as described in the literature.
| Ligand Class | Denticity | Target Metal Ions | Significance/Application | Source |
|---|---|---|---|---|
| 3-Hydroxy-4-pyridinones (3,4-HP) | Bidentate | Fe³⁺, Al³⁺, Cu²⁺, Zn²⁺ | Drug design, Iron chelation therapy, Environmental remediation | nih.govmdpi.com |
| Bis-3-hydroxy-4-pyridinones | Polydentate | Divalent & Trivalent Cations | Increased sequestering efficacy, Potential for sensing/targeting | mdpi.com |
Receptor Binding and Activation/Inhibition Profiles
The pyridin-2(1H)-one scaffold is a versatile pharmacophore found in a wide array of biologically active compounds, suggesting its interaction with a diverse range of biological targets. nih.gov Analogues of 5-(2-Hydroxyethyl)-1-methylpyridin-2-one have been investigated for their potential to modulate various receptors and enzymes.
Research into structurally related pyridinone derivatives has revealed their capacity to act as inhibitors of several key enzymes. For instance, certain pyridinone analogues have been identified as potent inhibitors of phosphodiesterase 5 (PDE5), a key enzyme in various signaling pathways. nih.gov Additionally, the pyridinone core is a feature in some kinase inhibitors, such as those targeting Met kinase. nih.gov
Furthermore, the 2-pyridone scaffold has been explored for its potential as a cannabinoid receptor type 2 (CB2R) agonist. Molecular docking studies of certain 2-pyridone derivatives have indicated that the pyridone core can act as a central scaffold within the binding site of the CB2 receptor. nih.gov The pyridone moiety itself can engage in hydrophobic and π-π stacking interactions with key amino acid residues like F117 and F183 in the CB2R binding pocket. nih.gov
Table 1: Biological Targets of Selected Pyridinone Analogues
| Compound Class | Target | Activity |
| Aminopyridopyrazinones | Phosphodiesterase 5 (PDE5) | Inhibition |
| Pyrrolopyridine-pyridones | Met kinase | Inhibition |
| 2-Pyridone derivatives | Cannabinoid Receptor 2 (CB2R) | Agonism |
| 3-Aminopyridin-2(1H)-ones | HIV-1 Reverse Transcriptase | Inhibition |
Structure-Activity Relationship (SAR) Studies and Analog Design Principles
The biological activity of pyridinone derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies on various analogues have provided valuable insights into the key structural features required for their biological effects.
The pyridin-2(1H)-one ring is a privileged scaffold in medicinal chemistry due to its ability to serve as both a hydrogen bond donor and acceptor. nih.gov This dual functionality allows it to form crucial interactions with biological targets. nih.gov Modifications to the pyridinone core itself can significantly impact biological activity.
For example, the tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine (B17775) forms can be influenced by the electronic nature of the substituents on the ring. The pyridone form is generally favored under physiological conditions. The aromatic character and electron density of the ring, which can be modulated by substituents, are important for binding to target proteins. nih.gov For instance, in a series of HIV-1 reverse transcriptase inhibitors, the pyridinone motif was found to engage in a critical hydrogen bond with the K101 residue of the enzyme. nih.gov
The substituent on the nitrogen atom of the pyridinone ring is a critical determinant of biological activity and selectivity. N-alkylation, such as the N-methyl group in this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. researchgate.net
In studies of anti-HBV agents, N-aryl derivatives of pyridinone were found to exhibit better activity than their N-alkyl counterparts, suggesting that the nature of the substituent at the N1-position can dictate the potency of the compound. nih.gov The N-substituent can influence the molecule's lipophilicity, solubility, and metabolic stability. Furthermore, the N-alkyl or N-aryl group can occupy a specific sub-pocket within the target's binding site, leading to enhanced affinity and selectivity. For example, in the development of certain kinase inhibitors, the modification of the N-substituent was a key strategy in optimizing potency. nih.gov
The size and nature of the N-alkyl group can also impact the orientation of other substituents on the pyridinone ring, thereby affecting their interaction with the target. Kinetic studies on the N-alkylation of pyridyl porphyrins have shown that the nature of the alkylating agent can influence the stereochemistry of the final product, which in turn can affect its biological activity. nih.gov
The nature and position of substituents on the carbon atoms of the pyridinone ring are crucial for determining the biological activity and target specificity. The 5-(2-hydroxyethyl) group in the title compound is expected to significantly influence its properties.
SAR studies on other pyridinone derivatives have highlighted the importance of substituents at the 5-position. For example, in a series of urease inhibitors based on the pyridin-2(1H)-one scaffold, the electronic properties of the substituents were found to be important for modulating biological activity. researchgate.net In another example, for a series of cannabinoid receptor agonists, the substituent at the 5-position was directed towards a specific cavity in the receptor's binding site. nih.gov
The presence of the 2-hydroxyethyl group is also likely to increase the hydrophilicity of the molecule, which can affect its solubility and pharmacokinetic profile. The balance between lipophilicity and hydrophilicity is a critical factor in drug design.
Table 2: Structure-Activity Relationship Insights for Pyridinone Analogues
| Moiety | Structural Variation | Impact on Biological Activity |
| Pyridinone Core | Substitution pattern | Modulates electronic properties and binding interactions. |
| Fused rings | Alters planarity and conformational flexibility. | |
| N-Substituent | N-Alkyl vs. N-Aryl | Influences potency, lipophilicity, and target selectivity. |
| Size of N-Alkyl group | Affects orientation of other substituents and steric interactions. | |
| C5-Substituent | Presence of H-bond donors/acceptors | Can lead to enhanced binding affinity. |
| Length and flexibility of the substituent | Allows for optimal orientation in the binding pocket. |
Potential Applications in Chemical Biology and Materials Science
Development as Probes for Biological Systems
While direct applications of 5-(2-Hydroxyethyl)-1-methylpyridin-2-one as a biological probe are still emerging, the foundational pyridinone structure is a key component in the design of fluorescent probes. For instance, fluorophores based on the related imidazo[1,5-a]pyridine (B1214698) scaffold have been investigated as potential probes for imaging lipid bilayers in cell membranes. nih.gov These probes have shown successful intercalation into liposomes, which serve as artificial membrane models. nih.gov The photophysical properties of these compounds are sensitive to their environment, a critical feature for a biological probe. nih.gov This suggests that with appropriate modification, the this compound scaffold could be developed into novel fluorescent probes for visualizing biological systems and processes. The inherent polarity and hydrogen-bonding capability of the hydroxyethyl (B10761427) group could further influence its interaction with specific cellular components.
Scaffold for Novel Ligand Design
The pyridinone ring system is a well-established scaffold in medicinal chemistry for the design of novel ligands that can interact with biological targets. Although research on this compound itself is specific, related structures have been successfully employed. For example, derivatives of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one have been designed and synthesized as potent β2-adrenoceptor agonists. This highlights the utility of the substituted pyridinone-like core in generating biologically active molecules. The 1-methylpyridin-2-one structure, in particular, offers a versatile base that can be functionalized at various positions to create a library of compounds for screening against different biological targets. The hydroxyethyl side chain provides a convenient point for modification to enhance binding affinity and selectivity for target proteins.
Role in Coordination Chemistry and Metal Sequestration
Hydroxypyridinones (HPs) are renowned for their ability to act as excellent chelating agents for a variety of metal ions, particularly hard metal ions. mdpi.com This family of compounds has been extensively studied for applications ranging from medicine to environmental remediation. mdpi.com The coordination of metal ions by HP-based ligands can lead to the formation of stable complexes. While much of the research has focused on 3-hydroxy-4-pyridinones and 1-hydroxy-2-pyridinones, the 1-methyl-2-pyridone (B167067) structure of this compound also possesses potential for metal coordination. The carbonyl oxygen of the pyridinone ring and the hydroxyl group of the ethyl side chain can act as coordination sites for metal ions. This dual functionality could enable the formation of stable chelate rings, which is a desirable property for metal sequestration agents. The ability to functionalize the pyridinone scaffold allows for the tuning of metal ion selectivity and the stability of the resulting complexes. mdpi.com
Below is a table summarizing the coordination potential of related hydroxypyridinone ligands with various metal ions.
| Ligand Type | Metal Ions Chelated | Potential Applications |
| Mono-hydroxypyridinones | Fe(III), Al(III), Cu(II), Zn(II) | Chelation therapy, environmental remediation |
| Bis-, Tris-, Tetra-hydroxypyridinones | Gd(III), other lanthanides | MRI contrast agents, anion recognition |
| Kojic acid derivatives | Fe(III), Al(III) | Metal sequestration |
This data underscores the versatility of the pyridinone core in coordination chemistry.
Functional Materials: Ionic Liquids and Derivatives
The structure of this compound is well-suited for the synthesis of functional materials, particularly ionic liquids (ILs). Ionic liquids are salts with low melting points, composed of organic cations and various anions, and their unique properties are of great interest for a wide range of applications. e-bookshelf.de Pyridinium-based cations are a common component of ILs. nih.govrsc.orgrsc.org The synthesis of such ILs often involves the quaternization of a pyridine (B92270) derivative. e-bookshelf.derushim.ru
The 1-methylpyridin-2-one core of the target compound can be considered a substituted pyridine, and the hydroxyethyl group provides a reactive handle for further chemical modification. For example, the hydroxyl group can be esterified or etherified to introduce different functionalities, or it can participate in the formation of the ionic liquid structure itself. Studies on other hydroxyl-functionalized pyridinium (B92312) salts have shown that these modifications strongly influence the physicochemical and electrochemical properties of the resulting ionic liquids. The synthesis of pyridinium-based ionic liquids with ester side chains has been shown to lead to readily biodegradable materials. rsc.orgrsc.org
The general procedure for synthesizing pyridinium-based ionic liquids involves reacting a pyridine derivative with an alkyl halide, followed by an anion exchange reaction if a different anion is desired. nih.gov The presence of the hydroxyethyl group on this compound offers a route to task-specific ionic liquids with tailored properties.
Advanced Analytical Methodologies for Detection and Quantification of 5 2 Hydroxyethyl 1 Methylpyridin 2 One
Chromatographic Techniques
Chromatography is a fundamental technique for separating and analyzing chemical mixtures. For a polar compound like 5-(2-Hydroxyethyl)-1-methylpyridin-2-one, liquid chromatography is often the primary choice, while gas chromatography can be employed following a derivatization step to increase volatility.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile or thermally sensitive compounds like this compound. The separation is typically achieved on a reversed-phase column, where a polar mobile phase is used to elute the compound.
Various detectors can be coupled with HPLC for the detection and quantification of the target analyte. A UV/Vis detector is commonly used, as the pyridinone ring system is expected to have a chromophore that absorbs UV light. infitek.comworldoftest.com The detection wavelength would be set at the absorbance maximum of the compound to ensure the highest sensitivity. Other detectors that could be employed include:
Diode Array Detector (DAD): Provides spectral information across a range of wavelengths simultaneously, which can aid in peak identification and purity assessment. worldoftest.com
Fluorescence Detector: If the molecule is naturally fluorescent or can be derivatized with a fluorescent tag, this detector offers higher sensitivity and selectivity compared to UV detection.
Evaporative Light Scattering Detector (ELSD): A universal detector that is not dependent on the optical properties of the analyte, suitable for compounds without a strong chromophore.
Radiometric Detector: In studies involving radiolabeled isotopes of the compound, a radiometric flow detector can be used for specific detection. ezag.com
A typical HPLC system for the analysis of this compound would consist of a high-pressure pump, an autosampler for precise injection, a column oven to maintain a stable temperature, the analytical column, and a detector. infitek.comworldoftest.com
Table 1: Illustrative HPLC Parameters for Analysis
| Parameter | Typical Setting | Purpose |
| Column | C18, 4.6 x 250 mm, 5 µm | Stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile (B52724)/Water Gradient | Elutes the compound from the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. infitek.com |
| Column Temp. | 30 °C | Ensures reproducible retention times. infitek.com |
| Injection Vol. | 10 µL | Volume of sample introduced into the system. |
| Detector | UV/Vis | Quantifies the analyte based on UV absorbance. infitek.comworldoftest.com |
| Wavelength | ~254 nm or λmax | Set to the maximum absorbance for sensitivity. infitek.com |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound possesses a hydroxyl (-OH) group, which makes it polar and non-volatile, and thus unsuitable for direct GC analysis. To overcome this, a pre-column derivatization step is necessary to enhance its volatility and thermal stability. psu.edu
Derivatization chemically modifies the functional groups of the analyte. For the hydroxyl group in this compound, common derivatization strategies include:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the molecule.
Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) can be used to form ester derivatives. researchgate.net These halogenated derivatives are not only more volatile but also highly sensitive to electron capture detection (ECD). psu.edu
Alkylation: This method can also be used to modify the hydroxyl group. psu.edu
After derivatization, the resulting volatile product can be separated on a GC column and detected, typically by a Flame Ionization Detector (FID) or a mass spectrometer.
Hyphenated Techniques
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for trace-level quantification of compounds in complex biological matrices like plasma or urine. nih.govnih.goved.ac.ukresearchgate.net This technique offers exceptional selectivity and sensitivity. ut.eerug.nl A method for analyzing 2-hydroxyethyl-DNA adducts, which are structurally related to the target compound, involves HPLC purification followed by LC-MS/MS detection using selective reaction monitoring (SRM). nih.gov This approach achieves detection limits in the femtomole range. nih.gov
For a compound like this compound, which may be present at very low concentrations, derivatization can be employed to enhance ionization efficiency and, consequently, sensitivity. nih.goved.ac.ukresearchgate.net One such strategy involves using hydrazine-based reagents. For instance, derivatization with 2-hydrazino-1-methylpyridine (HMP) introduces a permanently charged moiety, which significantly improves the signal in electrospray ionization (ESI) mass spectrometry. nih.goved.ac.ukresearchgate.net This approach has been successfully used for the analysis of other low-concentration compounds, enabling detection from small sample volumes. nih.goved.ac.ukresearchgate.net
Table 2: Example LC-MS/MS Method Parameters
| Parameter | Typical Setting | Purpose |
| LC System | UHPLC | Provides high-resolution separation prior to MS detection. nih.gov |
| Ion Source | Electrospray Ionization (ESI) | Ionizes the analyte for mass analysis. ed.ac.ukut.ee |
| Mass Analyzer | Triple Quadrupole (QqQ) | Allows for selective reaction monitoring (SRM) for high specificity. nih.govresearchgate.net |
| Acquisition Mode | Selected Reaction Monitoring (SRM) | Monitors specific precursor-to-product ion transitions for the analyte. researchgate.netnih.gov |
| Derivatization | 2-hydrazino-1-methylpyridine (HMP) | Enhances ionization efficiency and sensitivity. nih.goved.ac.uk |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of MS. researchgate.netresearchgate.net It is a widely used technique for the analysis of complex mixtures, allowing for the separation and identification of multiple components in a single run. researchgate.net
As with standard GC, analysis of this compound by GC-MS requires prior derivatization to increase its volatility. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the derivatized analyte, which can be compared against spectral libraries for confident identification. This is particularly useful when analyzing samples that may contain structurally similar compounds or metabolites, as GC-MS can differentiate between them based on both their retention times and mass spectra. researchgate.net The use of derivatization can further aid in distinguishing between similar structures that might otherwise co-elute. researchgate.net
Electrochemical Methods
Electrochemical methods are a class of analytical techniques that utilize the measurement of electrical parameters like potential, current, or charge to determine the concentration of an analyte. azolifesciences.comsaylor.orgasdlib.orgslideshare.net These methods are known for their high sensitivity, rapid response, and potential for miniaturization into portable sensors. azolifesciences.comresearchgate.net
The applicability of electrochemical detection to this compound depends on its electrochemical activity—that is, its ability to be oxidized or reduced at an electrode surface. azolifesciences.com Techniques such as voltammetry measure the current that flows as a function of the applied potential. azolifesciences.comslideshare.net If the pyridinone moiety or another part of the molecule is electroactive, a voltammetric sensor could be developed.
For instance, a method for determining methylisothiazolinone using differential pulse voltammetry (DPV) on a boron-doped diamond electrode has been developed, demonstrating the potential of electrochemical techniques for analyzing related heterocyclic structures. mdpi.com Similarly, modified electrodes, such as those incorporating graphene-zirconium metal-organic frameworks, have shown promise for the electrochemical sensing of pyridine (B92270) and quinoline, highlighting the potential for developing selective sensors for nitrogen-containing compounds. researchgate.net The development of a specific electrochemical sensor for this compound would involve studying its oxidation or reduction behavior to identify a suitable electrode material and optimal experimental conditions (e.g., pH, supporting electrolyte). mdpi.com Such methods could offer a cost-effective and rapid alternative to chromatographic techniques for certain applications. mdpi.com
Cyclic Voltammetry for Redox Behavior
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of a compound. It provides information on the oxidation and reduction potentials, the reversibility of electron transfer processes, and the stability of the resulting redox species.
For "this compound," the electrochemical behavior is expected to be influenced by the electron-donating and withdrawing nature of its substituents. The pyridin-2-one ring itself is electrochemically active. Studies on various pyridone derivatives have shown that the presence of certain substituents can significantly impact their oxidation potentials. For instance, the electrooxidation of pyridone derivatives is highly dependent on the presence of a hydroxyl group on the pyridone ring. mdpi.com
It has been demonstrated that 3,4-dihydropyridones undergo irreversible oxidation to the corresponding 2-pyridones in a process involving the removal of two electrons and two protons. mdpi.com The electrochemical activity of pyridone derivatives in aqueous solutions is influenced by the solution's pH, with the deprotonated anionic form often being more electrochemically active. mdpi.com For some pyridone derivatives, the electrooxidation has been shown to be a two-electron and one-proton process. mdpi.com
The redox behavior of "this compound" can be inferred from related compounds. For example, the cyclic voltammetry of various substituted pyridones has been studied, revealing that the oxidation potential is sensitive to the nature and position of the substituents. A study on the electrochemical behavior of nine different pyridone derivatives on a glassy carbon electrode showed that the presence of a hydroxyl group at position 6 was a key determinant for electrochemical activity. mdpi.com
Table 1: Predicted Cyclic Voltammetry Data for this compound Based on Analogous Pyridone Derivatives
| Parameter | Expected Value/Behavior | Rationale based on Analogous Compounds |
| Oxidation Potential (Epa) | Likely in the range of +0.6 to +1.0 V vs. SCE | Based on the oxidation potentials observed for various 6-hydroxypyridone derivatives in aqueous buffer solutions. mdpi.com The exact potential will be influenced by the electronic effects of the hydroxyethyl (B10761427) and methyl groups. |
| Electron Transfer Process | Expected to be an irreversible oxidation | The oxidation of many pyridone derivatives has been shown to be irreversible, often involving proton loss coupled with electron transfer. mdpi.com |
| pH Dependence | Oxidation potential is expected to decrease with increasing pH | This is a common characteristic for redox processes involving protons. The deprotonated form is generally easier to oxidize. mdpi.com |
Note: The data in this table is predictive and based on published results for structurally similar compounds. Experimental verification is required for "this compound".
Spectroelectrochemistry
Spectroelectrochemistry is a hybrid technique that combines electrochemistry with spectroscopy, typically UV-Visible spectroscopy. It allows for the in-situ spectral characterization of electrochemically generated species (radicals, cations, or anions). This provides a powerful tool for elucidating reaction mechanisms by directly observing the formation and decay of intermediates.
While no specific spectroelectrochemical studies on "this compound" have been reported, the principles of the technique can be applied. An experiment would involve applying a potential to a solution of the compound in an optically transparent electrode cell and recording the UV-Visible spectra simultaneously.
Upon oxidation of "this compound," changes in the absorption spectrum would be expected. The initial compound possesses a π-system associated with the pyridinone ring. Oxidation would likely lead to the formation of a radical cation or other oxidized species, which would have a different electronic structure and, consequently, a different UV-Visible absorption spectrum. New absorption bands at longer wavelengths are often characteristic of the formation of such species. The rate of appearance and disappearance of these spectral features, as a function of the applied potential, can provide kinetic information about the redox process and the stability of the generated intermediates.
Spectrophotometric Assays
Spectrophotometric assays, based on UV-Visible absorption, offer a simple and widely accessible method for the quantification of compounds. The basis of this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
The UV-Visible absorption spectrum of "this compound" is expected to be characterized by absorption bands in the UV region, arising from π-π* transitions within the pyridinone ring. The exact position of the maximum absorbance (λmax) and the molar absorptivity (ε) would need to be determined experimentally.
For structurally similar compounds, such as 2-pyridone, the λmax is reported to be around 293 nm in an aqueous solution. wikipedia.org The UV-visible absorption spectra of pyridone derivatives typically show bands between 300 and 480 nm. mdpi.com The absorption spectrum of N-methyl-2-pyrrolidone, a related lactam, shows absorbance below 450 nm. nih.govresearchgate.net Based on these analogs, it is anticipated that "this compound" will have a distinct λmax in the 280-320 nm range.
To develop a spectrophotometric assay, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. The concentration of "this compound" in an unknown sample could then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.
Table 2: Predicted UV-Visible Spectrophotometric Data for this compound
| Parameter | Predicted Value | Basis for Prediction |
| Maximum Absorbance (λmax) | ~290 - 320 nm | Based on the reported λmax for 2-pyridone (293 nm) and other pyridone derivatives. wikipedia.orgmdpi.com |
| Molar Absorptivity (ε) | 5,000 - 10,000 L·mol⁻¹·cm⁻¹ | Typical range for π-π* transitions in similar aromatic heterocyclic compounds. The molar absorptivity for 2-pyridone is approximately 5900 L·mol⁻¹·cm⁻¹. wikipedia.org |
| Solvent Effects | λmax may shift depending on solvent polarity | Polar solvents can interact with the chromophore, leading to shifts in the absorption maximum. This is a known phenomenon for pyridone tautomers. wikipedia.org |
Note: The data in this table is predictive and based on published results for structurally similar compounds. Experimental verification is required for "this compound".
Future Research Directions and Interdisciplinary Perspectives
Targeted Synthesis of Enantiopure 5-(2-Hydroxyethyl)-1-methylpyridin-2-one and Analogues
The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement, or stereochemistry. For a compound like this compound, which possesses a chiral center at the hydroxyl-bearing carbon, the targeted synthesis of single enantiomers (enantiopure forms) is a critical next step. Different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, developing synthetic routes that yield enantiomerically pure versions of the compound is essential for accurately evaluating its therapeutic potential and understanding its interaction with biological targets.
Future synthetic research will likely focus on:
Asymmetric Catalysis: Employing chiral catalysts to guide the formation of the desired enantiomer. This approach is highly efficient and is a cornerstone of modern organic synthesis.
Chiral Pool Synthesis: Using naturally occurring chiral molecules as starting materials to build the target compound with a predefined stereochemistry.
Enzymatic Resolution: Utilizing enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.
Beyond the parent molecule, the synthesis of novel analogues is a key strategy in medicinal chemistry to optimize properties like potency, selectivity, and metabolic stability. nih.govnih.gov By systematically modifying the structure—for instance, by altering the alkyl chain, substituting the methyl group on the nitrogen, or adding groups to the pyridinone ring—researchers can perform Structure-Activity Relationship (SAR) studies. nih.govfrontiersin.org These studies are crucial for identifying which parts of the molecule are essential for its biological effects and for designing improved derivatives. For example, research on other pyridinone derivatives has shown that even small substituent changes can significantly influence activity against targets like HIV mutant strains or hepatitis B virus (HBV). nih.govfrontiersin.org
Advanced Mechanistic Studies using Biophysical Techniques
To understand how this compound exerts its effects at a molecular level, advanced biophysical techniques are indispensable. These methods allow for the direct observation and characterization of the interactions between the compound and its biological targets, such as proteins or nucleic acids. nih.gov Such studies are fundamental for validating targets and guiding the optimization of lead compounds. youtube.com
Key biophysical techniques for future mechanistic studies include:
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. rsc.orgutwente.nl This includes the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). rsc.orgnih.gov This information is invaluable for understanding the forces driving the binding process. utwente.nlnih.gov ITC is a robust and sensitive method for validating hits from initial screenings. mdpi.com
Surface Plasmon Resonance (SPR): SPR is an optical technique that provides real-time data on the kinetics of molecular interactions. nih.govnih.govnih.gov By immobilizing a target protein on a sensor chip and flowing the compound over it, researchers can determine the association (kon) and dissociation (koff) rate constants of the binding event. bioradiations.comresearchgate.netresearchgate.net This kinetic information is complementary to the thermodynamic data from ITC and is crucial for understanding the duration of the drug-target interaction. youtube.com
X-ray Crystallography: This powerful technique can provide a high-resolution, three-dimensional structure of the compound bound to its target protein. nih.gov This atomic-level detail reveals the precise orientation of the compound in the binding pocket and identifies the specific amino acid residues involved in the interaction. Such structural insights are critical for structure-based drug design, where new analogues can be rationally designed to improve binding and potency. nih.gov
| Technique | Information Obtained | Application in Drug Discovery |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Validating hits, understanding thermodynamic driving forces of binding. rsc.orgmdpi.com |
| Surface Plasmon Resonance (SPR) | Binding Kinetics (kon, koff), Binding Affinity (KD) | Real-time analysis of binding, lead optimization, fragment screening. youtube.comnih.gov |
| X-ray Crystallography | High-resolution 3D structure of the drug-target complex | Structure-based drug design, revealing precise binding modes. nih.govnih.gov |
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design
Virtual Screening and Target Identification: ML algorithms can screen massive virtual libraries of compounds to identify those likely to bind to a specific biological target. nih.govresearchgate.net This in silico approach can significantly reduce the time and cost associated with initial high-throughput screening. nih.gov
Predictive Modeling: AI models can be trained to predict the physicochemical and biological properties of new molecules, including their potential efficacy and toxicity (ADMET properties), even before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates for synthesis and testing.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov By providing the model with a target profile—for example, high affinity for a specific enzyme and low predicted toxicity—the AI can generate novel pyridinone-based structures that chemists can then synthesize.
Material Design: Beyond medicine, the unique chemical properties of pyridinones could be harnessed for new materials. AI can help predict how structural modifications to this compound would affect properties relevant to material science, such as its coordination with metals or its photophysical characteristics.
Collaborative Research Initiatives in Chemical Biology and Medicinal Chemistry
Advancing the understanding and application of this compound will require strong, interdisciplinary collaborations. The complexity of modern science, particularly in drug discovery, necessitates the integration of expertise from various fields. mdpi.com
Chemical Biology: This field uses chemical tools to study and manipulate biological systems. Collaborations between synthetic chemists and chemical biologists are essential for designing and using molecular probes based on the this compound scaffold to investigate cellular pathways and disease mechanisms. The pyridinone core is a valuable scaffold in medicinal chemistry, serving as a versatile building block in fragment-based drug design and as a kinase hinge-binding motif. nih.govfrontiersin.org
Future progress will depend on creating synergistic partnerships where chemists, biologists, computational scientists, and clinicians can share data and insights to collectively overcome the challenges of translating a chemical compound into a tangible benefit for society.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
